molecular formula C13H11F3N2O2 B2514975 N-((5-methylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1251632-88-8

N-((5-methylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No. B2514975
CAS RN: 1251632-88-8
M. Wt: 284.238
InChI Key: RBMXUUXODBHWMZ-UHFFFAOYSA-N
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Description

N-((5-methylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that can be categorized within the realm of benzamide derivatives. Benzamides are a class of compounds known for their diverse biological activities and potential therapeutic applications. The specific structure of N-((5-methylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide suggests that it may possess unique chemical and physical properties, as well as biological activity, due to the presence of the isoxazole ring and the trifluoromethyl group.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods, including direct acylation reactions and microwave-assisted synthesis. For instance, a series of N-(thiazol-2-yl)benzamide derivatives were synthesized using a crystal engineering approach, which could be analogous to the synthesis of the compound . Additionally, the synthesis of related compounds, such as 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues, was achieved by conformational restriction of an in-house type II FMS inhibitor . These methods could potentially be adapted for the synthesis of N-((5-methylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using techniques such as X-ray crystallography, IR, NMR, and mass spectral studies . These techniques allow for the determination of the molecular conformation, intermolecular interactions, and overall stability of the compound. For example, the X-ray structure characterization of antipyrine derivatives provided insights into the crystal packing and stabilization of the compounds . Similar analyses could be applied to N-((5-methylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide to understand its molecular structure.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including Fries rearrangement, which is a regioselective synthesis method . The compound may also undergo reactions typical of benzamides, such as nucleophilic substitution or addition reactions, influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the isoxazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, can be influenced by the substituents on the benzamide core. For example, the presence of a trifluoromethyl group can increase the compound's lipophilicity and potentially its membrane permeability . The isoxazole ring could also affect the compound's acidity and basicity, as well as its ability to form hydrogen bonds and other non-covalent interactions . These properties are crucial for the compound's potential as a drug candidate, as they affect its absorption, distribution, metabolism, excretion, and toxicity (ADMET) .

Scientific Research Applications

Antiviral Activity

N-((5-methylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide and its derivatives have been studied for their antiviral properties. A study focused on the synthesis of novel benzamide-based 5-aminopyrazoles and related compounds, which showed significant antiviral activities against bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020).

Antihyperglycemic Agents

Research has also been conducted on benzamide derivatives as potential antidiabetic agents. One such study identified a specific benzamide derivative, effective in treating diabetes mellitus (Nomura et al., 1999).

Gelation Behavior and Supramolecular Chemistry

Studies on N-(thiazol-2-yl) benzamide derivatives, including variants similar to N-((5-methylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide, have been conducted to understand their gelation behavior and the role of methyl functionality in supramolecular chemistry (Yadav & Ballabh, 2020).

Anticancer Properties

Benzamide derivatives have been evaluated for their anticancer activity. One study focused on microwave-assisted synthesis of benzamide derivatives, revealing promising anticancer activities against various cancer cell lines (Tiwari et al., 2017).

Anti-Fibrosis Drug Potential

The compound has been investigated for its potential as an anti-fibrosis drug. A study on a novel ALK5 inhibitor, structurally related to N-((5-methylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide, demonstrated its effectiveness in suppressing renal and hepatic fibrosis and anti-metastatic effects in breast cancer models (Kim et al., 2008).

properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-8-6-9(18-20-8)7-17-12(19)10-4-2-3-5-11(10)13(14,15)16/h2-6H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMXUUXODBHWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-methylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

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